molecular formula C20H20ClN3O2S B2434340 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897471-44-2

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No. B2434340
CAS RN: 897471-44-2
M. Wt: 401.91
InChI Key: XSZHRENQUBSLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . These derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The specific molecular structure details for “1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” are not provided in the available sources.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency .

Anti-Inflammatory and Analgesic Activities

A series of benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these synthesized compounds showed significant anti-inflammatory and analgesic activities .

Ulcerogenic Activity

The same series of benzothiazole derivatives were also evaluated for their ulcerogenic activity . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs, was found to be low .

Lipid Peroxidation Activities

These benzothiazole derivatives were also evaluated for their lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage.

Antimicrobial Activity

The synthesized benzothiazole derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Structure Activity Relationship (SAR) Analysis

The structure activity relationship (SAR) of benzothiazole derivatives has been analyzed . Changes in the position of the hydroxyl group did not significantly affect antimicrobial activity .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZHRENQUBSLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.